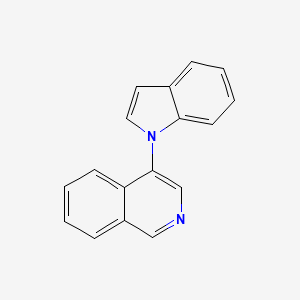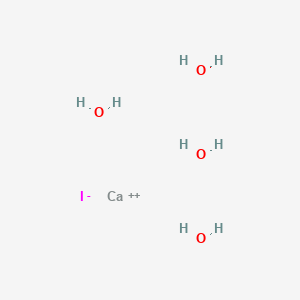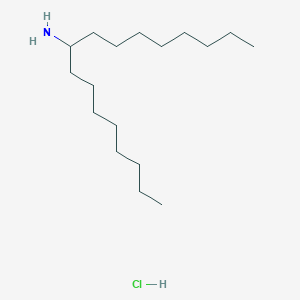
5-(Dimethylamino)isoindoline-1,3-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)isoindoline-1,3-dithione is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are present in many synthetic compounds, natural products, and bioactive small molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)isoindoline-1,3-dithione typically involves the reaction of isoindoline derivatives with dimethylamine and sulfur sources. One common method is the reaction of isoindoline-1,3-dione with dimethylamine and elemental sulfur under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Dimethylamino)isoindoline-1,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithione group to dithiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature: -10 to 0°C.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reaction temperature: 25-50°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Substituted isoindoline derivatives.
Applications De Recherche Scientifique
5-(Dimethylamino)isoindoline-1,3-dithione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)isoindoline-1,3-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Isoindoline-1,3-dione: Known for its anticancer and antimicrobial properties.
N-Substituted isoindolines: Display a wide range of biological activities, including enzyme inhibition and receptor modulation.
Uniqueness: 5-(Dimethylamino)isoindoline-1,3-dithione stands out due to its unique dithione group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of advanced materials and potential therapeutic agents .
Propriétés
Formule moléculaire |
C10H10N2S2 |
|---|---|
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
5-(dimethylamino)isoindole-1,3-dithione |
InChI |
InChI=1S/C10H10N2S2/c1-12(2)6-3-4-7-8(5-6)10(14)11-9(7)13/h3-5H,1-2H3,(H,11,13,14) |
Clé InChI |
OHWZDGMPEGCYCT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=S)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)

methanone](/img/structure/B14124810.png)


![1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124824.png)

![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)



![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
